Zinc bromide dihydrate

Descripción general

Descripción

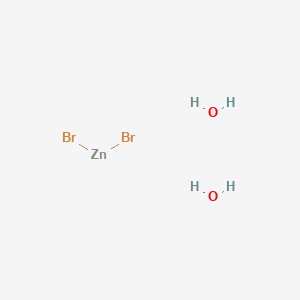

Zinc bromide dihydrate, also known as this compound, is a chemical compound with the formula ZnBr₂·2H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc bromide dihydrate can be synthesized through the reaction of zinc oxide or zinc metal with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The general reaction is as follows: [ \text{ZnO} + 2\text{HBr} \rightarrow \text{ZnBr}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, dibromozinc;dihydrate is produced by dissolving zinc metal in hydrobromic acid, followed by crystallization to obtain the dihydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Zinc bromide dihydrate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the bromide ions are replaced by other anions.

Complexation Reactions: It forms complexes with various ligands, which can alter its reactivity and solubility.

Common Reagents and Conditions

Common reagents used in reactions with dibromozinc;dihydrate include:

Ligands: Such as ammonia, ethylenediamine, and other chelating agents.

Solvents: Water and organic solvents like ethanol and acetone.

Major Products Formed

The major products formed from reactions involving dibromozinc;dihydrate depend on the specific reagents and conditions used. For example, reacting it with ammonia can form zinc-ammonia complexes.

Aplicaciones Científicas De Investigación

Oil and Gas Industry

Application in Drilling Fluids

Zinc bromide dihydrate is primarily utilized in the oil and gas industry as a component of drilling fluids. Its high density (approximately 20 pounds per gallon) makes it effective for displacing drilling mud during the transition from drilling to completion phases. This property helps maintain wellbore stability and prevents the influx of flammable oil and gas particles in high-pressure wells .

| Property | Value |

|---|---|

| Density | 20 lb/gal |

| Solubility | Highly soluble in water |

| Corrosiveness | High (requires special handling) |

Case Study: Well Workover Operations

In well workover operations, zinc bromide solutions have been employed to manage wellbore pressures effectively, allowing for safer extraction processes. The use of this compound has been documented to reduce operational hazards associated with high-pressure environments .

Electrochemical Applications

Zinc Bromide Batteries

This compound serves as an electrolyte in zinc bromide batteries, which are gaining attention for their potential in energy storage systems. These batteries utilize a reversible electrochemical reaction involving zinc ions, providing advantages such as high energy density and long cycle life .

| Battery Type | Electrolyte Used |

|---|---|

| Zinc Bromide Battery | This compound |

Research Findings

Recent studies have shown that using water-in-salt electrolytes containing zinc bromide enhances the electrochemical performance by enabling dendrite-free plating and stripping of zinc, achieving near 100% Coulombic efficiency .

Radiation Shielding

Transparent Radiation Shields

This compound solutions are utilized as transparent shields against radiation. When placed between glass panes, these solutions provide effective radiation protection without darkening over time, unlike traditional lead glass. This characteristic is particularly beneficial in hot cell environments where high radiation levels are present .

| Shielding Material | Properties |

|---|---|

| Zinc Bromide Solution | High density, transparent |

Organic Chemistry

Catalysis and Synthesis

In organic chemistry, this compound acts as a Lewis acid catalyst in various reactions, including the bromination of aromatic compounds. It has been used effectively to facilitate the synthesis of complex organic molecules .

Case Study: Oligonucleotide Synthesis

A notable application involves the deprotection of oligonucleotides using this compound. This process allows for efficient removal of protective groups during synthesis, showcasing its utility in pharmaceutical applications .

Mecanismo De Acción

The mechanism by which dibromozinc;dihydrate exerts its effects involves the release of zinc ions (Zn²⁺) and bromide ions (Br⁻) in solution. These ions can interact with various molecular targets and pathways, influencing biochemical processes. For example, zinc ions are known to play a crucial role in enzyme function and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

Zinc chloride (ZnCl₂): Similar in structure but contains chloride ions instead of bromide.

Zinc iodide (ZnI₂): Contains iodide ions and has different solubility and reactivity properties.

Zinc sulfate (ZnSO₄): Contains sulfate ions and is commonly used in agriculture and medicine.

Uniqueness

Zinc bromide dihydrate is unique due to its specific combination of zinc and bromide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to form complexes with various ligands make it particularly useful in a range of applications.

Actividad Biológica

Zinc bromide dihydrate (ZnBr₂·2H₂O) is an inorganic compound that has garnered attention for its diverse applications and biological activities. This article explores its biological activity, including toxicological properties, potential therapeutic uses, and relevant research findings.

This compound appears as a colorless or white crystalline solid and is highly soluble in water. It is formed through the reaction of zinc oxide or zinc metal with hydrobromic acid in the presence of water:

The structure consists of octahedral complexes of zinc surrounded by water molecules, which contributes to its unique physical and chemical properties .

Toxicological Properties

This compound exhibits significant toxicological properties :

- Skin and Eye Irritation : The compound can cause severe skin burns and eye damage upon contact. Inhalation may irritate the respiratory tract .

- Aquatic Toxicity : It is classified as very toxic to aquatic organisms, indicating a risk to environmental health .

Antimicrobial Effects

Research indicates that zinc compounds, including this compound, exhibit antimicrobial activity. Zinc ions can disrupt cellular processes in bacteria, leading to cell death. This property has potential applications in developing antimicrobial agents .

Role in Cellular Processes

Zinc is a crucial trace element involved in various physiological processes:

- Cell Growth and Development : Zinc plays a vital role in cellular signaling, differentiation, and proliferation.

- Antioxidant Responses : It acts as a cofactor for over 300 enzymes, contributing to antioxidant defenses and DNA repair mechanisms .

Study on Zinc Bromide in Wastewater Treatment

A study investigated the effects of zinc bromide on wastewater treatment processes. The addition of surfactants was found to enhance the treatment efficiency by modifying the properties of nanoparticles formed during the process. This highlights the compound's potential utility beyond traditional applications .

Zinc-Bromine Redox Flow Batteries

This compound is utilized in redox flow batteries due to its electrochemical properties. Research demonstrated that controlling electrolyte circulation rates could minimize zinc dendrite formation, enhancing battery stability . This application underscores its significance in energy storage technologies.

Comparative Analysis with Other Zinc Compounds

The following table summarizes key properties of this compound compared to other zinc compounds:

| Compound | Chemical Formula | Solubility | Biological Activity |

|---|---|---|---|

| This compound | ZnBr₂·2H₂O | Highly soluble | Antimicrobial, toxic to aquatic life |

| Zinc Chloride | ZnCl₂ | Highly soluble | Antimicrobial |

| Zinc Iodide | ZnI₂ | Less soluble | Limited biological activity |

| Zinc Fluoride | ZnF₂ | Low solubility | Used in dental applications |

Propiedades

IUPAC Name |

dibromozinc;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOPMOPSWFFLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Zn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584238 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-13-6 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromozinc;dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.